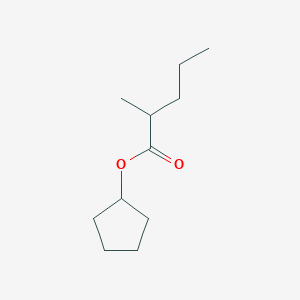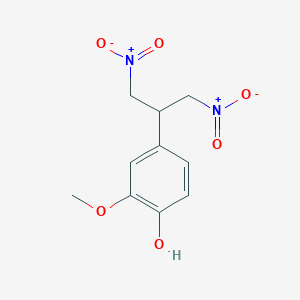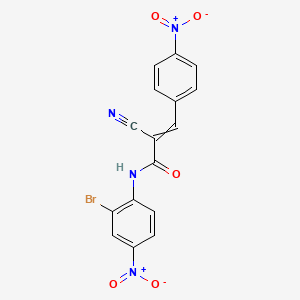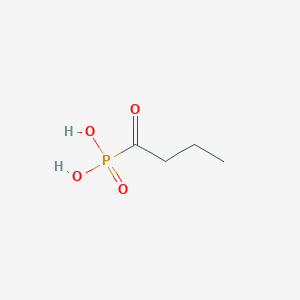
Butanoylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoylphosphonic acid is an organophosphorus compound characterized by the presence of a butanoyl group attached to a phosphonic acid moiety. This compound is part of a broader class of phosphonic acids, which are known for their diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butanoylphosphonic acid typically involves the reaction of butanoyl chloride with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Butanoyl chloride+Phosphorous acid→Butanoylphosphonic acid+HCl
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is also a common method for producing phosphonic acids .
Analyse Chemischer Reaktionen
Types of Reactions: Butanoylphosphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding phosphonic acid derivatives.
Reduction: Formation of phosphinic acid derivatives.
Substitution: Reaction with nucleophiles to form substituted phosphonic acids.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride.
Substitution: Often carried out in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted phosphonic acids, phosphinic acids, and other organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Butanoylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential use in drug development, particularly in targeting bone diseases due to its structural similarity to bisphosphonates.
Wirkmechanismus
The mechanism of action of butanoylphosphonic acid involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound can inhibit these enzymes by mimicking the natural substrates, thereby preventing the normal biochemical processes. This mechanism is similar to that of bisphosphonates, which are known to inhibit osteoclast-mediated bone resorption .
Vergleich Mit ähnlichen Verbindungen
- Butylphosphonic acid
- Methylphosphonic acid
- Ethylphosphonic acid
- Phenylphosphonic acid
Comparison: Butanoylphosphonic acid is unique due to the presence of the butanoyl group, which imparts distinct chemical properties compared to other phosphonic acids. For instance, butylphosphonic acid has a butyl group instead of a butanoyl group, leading to differences in reactivity and applications. Similarly, methylphosphonic acid and ethylphosphonic acid have shorter alkyl chains, affecting their solubility and interaction with other molecules .
Eigenschaften
CAS-Nummer |
6874-56-2 |
|---|---|
Molekularformel |
C4H9O4P |
Molekulargewicht |
152.09 g/mol |
IUPAC-Name |
butanoylphosphonic acid |
InChI |
InChI=1S/C4H9O4P/c1-2-3-4(5)9(6,7)8/h2-3H2,1H3,(H2,6,7,8) |
InChI-Schlüssel |
XIMFLDAPHWPOMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
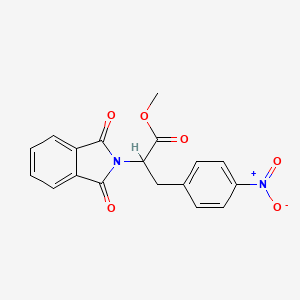
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
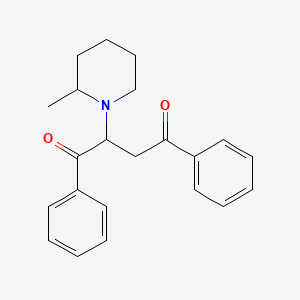
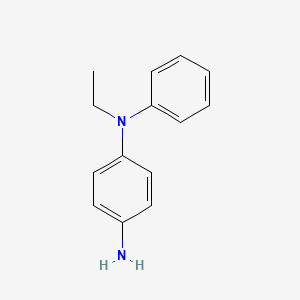

![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)

![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
